molecular formula C32H34N6O5S2 B2546515 N-((4-(4-ethoxyphenyl)-5-((2-(indolin-1-yl)-2-oxoethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)-4-(pyrrolidin-1-ylsulfonyl)benzamide CAS No. 310449-50-4

N-((4-(4-ethoxyphenyl)-5-((2-(indolin-1-yl)-2-oxoethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)-4-(pyrrolidin-1-ylsulfonyl)benzamide

Cat. No.: B2546515
CAS No.: 310449-50-4
M. Wt: 646.78
InChI Key: MZSYPMQVQUVUCP-UHFFFAOYSA-N
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Description

N-((4-(4-ethoxyphenyl)-5-((2-(indolin-1-yl)-2-oxoethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)-4-(pyrrolidin-1-ylsulfonyl)benzamide is a potent and selective small-molecule inhibitor of Receptor-Interacting Serine/Threonine-Protein Kinase 1 (RIPK1), a key signaling kinase at the crossroads of cell survival, apoptosis, and inflammatory necroptosis. This compound is specifically designed to probe the role of RIPK1-driven pathways in disease models, as detailed in its foundational patent US20240034702A1 . By allosterically inhibiting RIPK1 kinase activity, it effectively blocks the formation of the necrosome complex, thereby preventing TNF-induced necroptotic cell death (Nature, 2018) . Its primary research value lies in dissecting the contribution of necroptosis to pathological conditions such as neurological disorders (e.g., Amyotrophic Lateral Sclerosis and Alzheimer's disease), inflammatory diseases (e.g., Rheumatoid Arthritis and Colitis), and ischemia-reperfusion injury. The molecular structure incorporates a 1,2,4-triazole scaffold optimized for high binding affinity and selectivity over other kinases, making it an exceptional chemical tool for validating RIPK1 as a therapeutic target in both in vitro and in vivo preclinical research. Researchers can utilize this inhibitor to elucidate complex cell death mechanisms and explore novel intervention strategies for RIPK1-mediated pathologies.

Properties

IUPAC Name

N-[[5-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]sulfanyl-4-(4-ethoxyphenyl)-1,2,4-triazol-3-yl]methyl]-4-pyrrolidin-1-ylsulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H34N6O5S2/c1-2-43-26-13-11-25(12-14-26)38-29(34-35-32(38)44-22-30(39)37-20-17-23-7-3-4-8-28(23)37)21-33-31(40)24-9-15-27(16-10-24)45(41,42)36-18-5-6-19-36/h3-4,7-16H,2,5-6,17-22H2,1H3,(H,33,40)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZSYPMQVQUVUCP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)N2C(=NN=C2SCC(=O)N3CCC4=CC=CC=C43)CNC(=O)C5=CC=C(C=C5)S(=O)(=O)N6CCCC6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H34N6O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

646.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-((4-(4-ethoxyphenyl)-5-((2-(indolin-1-yl)-2-oxoethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)-4-(pyrrolidin-1-ylsulfonyl)benzamide is a complex heterocyclic compound that has garnered attention for its diverse biological activities. This article delves into its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure

The compound is characterized by a triazole ring, an indole moiety, and various functional groups that enhance its biological activity. Its molecular formula is C25H30N4O3SC_{25}H_{30}N_{4}O_{3}S, with a molecular weight of 474.66 g/mol. The presence of the triazole and indole structures is significant for its interaction with biological targets.

Anticancer Properties

Recent studies have indicated that compounds with similar structural features exhibit promising anticancer activities. For instance, triazole derivatives have been shown to inhibit cancer cell proliferation through multiple pathways, including apoptosis and cell cycle arrest. Specifically, triazole derivatives can induce caspase-dependent apoptosis in various cancer cell lines, leading to reduced cell viability and increased DNA fragmentation .

Compound Cell Line IC50 (µM) Mechanism of Action
Triazole Derivative AHeLa10.5Apoptosis induction
Triazole Derivative BMCF-715.2Cell cycle arrest
N-((4-(4-ethoxyphenyl)...A549TBDTBD

Antimicrobial Activity

Compounds similar to N-((4-(4-ethoxyphenyl)-5... have demonstrated significant antimicrobial effects against various pathogens. In vitro studies suggest that these compounds can inhibit bacterial growth effectively. For example, benzothioate derivatives showed strong antibacterial activity against pathogenic bacteria compared to standard antibiotics .

Enzyme Inhibition

The compound's potential as an enzyme inhibitor has also been explored. The triazole moiety is known to interact with several enzymes involved in critical biological processes. For instance, some derivatives have been evaluated for their inhibitory effects on acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are important targets in the treatment of neurodegenerative diseases .

Study 1: Anticancer Efficacy

A study investigated the anticancer efficacy of a related triazole compound in human lung cancer cells (A549). The results indicated an IC50 value of approximately 12 µM, suggesting effective inhibition of cell growth through apoptosis mechanisms involving caspase activation.

Study 2: Antimicrobial Activity

Another study assessed the antimicrobial properties of a similar indole-triazole derivative against Staphylococcus aureus and Escherichia coli. The compound exhibited an MIC (Minimum Inhibitory Concentration) of 32 µg/mL against both strains, highlighting its potential as a therapeutic agent in treating bacterial infections.

The biological activity of N-((4-(4-ethoxyphenyl)-5... can be attributed to several mechanisms:

  • Apoptosis Induction : Activation of caspases leading to programmed cell death.
  • Cell Cycle Arrest : Inhibition of key proteins involved in cell cycle progression.
  • Enzyme Inhibition : Competitive inhibition of enzymes such as AChE and BChE.

Scientific Research Applications

Synthesis and Structural Characteristics

The synthesis of N-((4-(4-ethoxyphenyl)-5-((2-(indolin-1-yl)-2-oxoethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)-4-(pyrrolidin-1-ylsulfonyl)benzamide involves multi-step chemical reactions that typically include the formation of triazole rings and the introduction of various substituents to enhance biological activity. The structural complexity allows for diverse interactions with biological targets, making it a candidate for drug development.

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound. It has been shown to inhibit cell proliferation by targeting key signaling pathways associated with cancer cell survival and division. For instance, it disrupts the EWS-FLI1 oncogenic fusion protein's function, which is implicated in Ewing's sarcoma, leading to induced apoptosis in cancer cells .

Anti-inflammatory Effects

Additionally, the compound exhibits anti-inflammatory properties. It has been evaluated for its ability to inhibit pro-inflammatory mediators and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are critical in inflammatory responses. Molecular docking studies suggest that it may serve as a promising lead for developing new anti-inflammatory agents .

Case Studies

Several case studies have explored the efficacy of this compound in vitro and in vivo:

  • Ewing's Sarcoma : In a study focused on Ewing's sarcoma cells, N-(4-(pyrrolidin-1-sulfonyl)benzamide) derivatives demonstrated significant antiproliferative activity with a GI50 value indicating effective cell growth inhibition .
  • Inflammation Models : In models of inflammation, the compound showed reduced levels of inflammatory cytokines and markers upon treatment, suggesting its potential as a therapeutic agent for inflammatory diseases .

Comparative Data Table

Application Area Biological Activity Mechanism Reference
AnticancerInhibition of cell proliferationDisruption of EWS-FLI1 protein interactions
Anti-inflammatoryReduction of inflammatory markersInhibition of COX and LOX enzymes

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Compound A shares key structural motifs with several compounds described in the evidence, enabling comparisons of functional groups and their implications:

Table 1: Structural Comparison of Compound A with Analogues
Compound ID Core Structure Key Substituents Functional Group Impact Reference
Compound A 4H-1,2,4-triazole - 4-Ethoxyphenyl (electron-donating)
- Thioether-linked indolinone
- Pyrrolidine sulfonyl benzamide
Enhanced solubility (pyrrolidine), potential kinase inhibition (indolinone) N/A
Compound [7–9] () 1,2,4-triazole - 4-(4-X-phenylsulfonyl)phenyl
- 2,4-Difluorophenyl
Sulfonyl groups increase hydrophilicity; fluorine enhances metabolic stability
N-((4-benzyl-5-((2-(hydroxyamino)-2-oxoethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)-4-methoxybenzamide () 4H-1,2,4-triazole - Benzyl group
- Methoxybenzamide
Reduced solubility vs. Compound A (methoxy vs. pyrrolidine sulfonyl)
Ethyl 2-((5-(benzo[d][1,3]dioxole-5-carboxamido)-1,3,4-thiadiazol-2-yl)thio)propanoate () Thiadiazole - Thioether-linked ester
- Benzodioxole carboxamide
Ester group may confer prodrug properties
Key Observations:

Triazole Core : Compound A’s 4H-1,2,4-triazole core is shared with compounds [7–9] (), which exhibit tautomerism between thiol and thione forms. The absence of an S–H IR band (~2500–2600 cm⁻¹) in Compound A’s analogs suggests stabilization in the thione tautomer, critical for electronic interactions .

Sulfonamide vs. Methoxy Groups : The pyrrolidine sulfonyl group in Compound A likely enhances solubility compared to methoxy-substituted analogs (), as cyclic amines improve water solubility via hydrogen bonding .

Thioether Linkage: The indolinone-thioether moiety in Compound A mirrors bioactive scaffolds in kinase inhibitors (e.g., sunitinib analogs). Similar linkages in ’s compounds suggest stability under physiological conditions .

Comparison with Analogues:
  • Compound [7–9] : Synthesized via NaOH-mediated cyclization of hydrazinecarbothioamides, followed by S-alkylation .
  • N-benzyl triazole derivatives (): Use bromoacetate intermediates for thioether formation, similar to Compound A’s indolinone linkage .

Physicochemical and Spectral Properties

While direct data for Compound A is unavailable, inferences can be drawn from analogs:

  • IR Spectroscopy :
    • Absence of C=O bands (~1663–1682 cm⁻¹) in triazole-thiones () suggests Compound A’s thione tautomer predominates .
    • Pyrrolidine sulfonyl groups exhibit strong S=O stretching (~1350–1150 cm⁻¹) .
  • Solubility: The pyrrolidine sulfonyl group likely increases aqueous solubility compared to non-sulfonylated triazoles (e.g., ’s methoxybenzamide derivative) .

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